Mannitan monolaurate
CAS No.: 120200-78-4
Cat. No.: VC0219683
Molecular Formula: C8H9ClO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120200-78-4 |
|---|---|
| Molecular Formula | C8H9ClO |
| Molecular Weight | 0 |
Introduction
Chemical Properties
Physical and Chemical Characteristics
Mannitan monolaurate possesses distinctive physical and chemical properties that contribute to its functionality as a surfactant. The compound exists in various physical states at room temperature, ranging from liquid to solid forms, with color variations from yellow to amber . Its surfactant properties stem from its molecular structure, which contains both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases simultaneously.
Structural and Molecular Properties
The molecular structure of mannitan monolaurate features a sorbitan backbone (derived from sorbitol through dehydration) esterified with lauric acid. This arrangement creates a molecule with amphiphilic properties, meaning it contains both water-loving (hydrophilic) and water-repelling (hydrophobic) components . The hydrophilic head attaches to water-based substances while the hydrophobic tail attaches to oil-based substances, creating a bridge between these typically immiscible phases.
Chemical Data
The following table summarizes the key chemical data for mannitan monolaurate:
| Property | Value |
|---|---|
| Common Name | Mannitan monolaurate |
| CAS Number | 1341-12-4 |
| Molecular Weight | 346.45900 |
| Molecular Formula | C₁₈H₃₄O₆ |
| Chemical Name | [(2R)-2-[(2R,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
| Physical Appearance | Yellow oily liquid, amber viscous liquid, cream/tan beads or flakes, or hard waxy solid |
| Standard Purity | 95% |
The chemical structure features a sorbitan backbone with a laurate group attached through an ester bond. This configuration enables the compound to function effectively as an emulsifier in various formulations .
Nomenclature and Identification
Alternative Names and Synonyms
Mannitan monolaurate is known by several alternative names and synonyms in scientific literature and commercial contexts:
| Alternative Names |
|---|
| Sorbitan laurate |
| Sorbitan monolaurate |
| Mannitan laurate |
| D-Mannitol, anhydro-, monododecanoate |
| G 904 |
These multiple nomenclatures reflect the compound's presence across different industries and applications, with each sector sometimes adopting specific terminology .
Identification Codes
Various identification systems have assigned specific codes to mannitan monolaurate:
| Identification System | Code |
|---|---|
| CAS Registry Number | 1341-12-4 |
| EINECS | 215-674-3 |
Applications and Uses
Pharmaceutical Applications
In pharmaceutical preparations, mannitan monolaurate serves as an important excipient that enhances formulation stability and improves the delivery of active pharmaceutical ingredients. Research indicates its particular value in formulations designed to deliver sparingly soluble drugs . The compound has been used in:
-
Microemulsion systems for drug delivery
-
Topical pharmaceutical preparations
-
Oral formulations requiring emulsification
-
Drug solubilization systems
These applications leverage the compound's ability to form stable interfaces between hydrophilic and hydrophobic phases, improving drug bioavailability and formulation stability .
Functional Properties
Surfactant and Emulsifying Mechanism
Mannitan monolaurate functions primarily as a non-ionic surfactant emulsifier. Its effectiveness stems from its molecular structure, which contains both hydrophilic and hydrophobic regions. The hydrophilic portion (derived from the sorbitan structure) has an affinity for water-based substances, while the hydrophobic laurate chain interacts with oils and fats.
When added to a mixture of immiscible liquids like oil and water, mannitan monolaurate positions itself at the interface between the two phases. The hydrophilic head attaches to the water phase while the hydrophobic tail extends into the oil phase. This arrangement reduces the surface tension between the two liquids and allows them to form a stable emulsion rather than separating .
Emulsion Stabilization
The ability of mannitan monolaurate to stabilize emulsions comes from its capacity to create an interfacial film around dispersed droplets in an emulsion system. This film provides both steric and electrostatic barriers that prevent coalescence of the dispersed phase droplets, maintaining the emulsion's stability over time.
This property is particularly valuable in products that must remain stable through various temperature conditions, pH environments, and extended storage periods. The stabilization mechanism involves reducing the interfacial energy between phases and creating a physical barrier that prevents phase separation .
Research Findings
Microemulsion Systems for Drug Delivery
Recent research has explored the use of mannitan monolaurate (sorbitan laurate/Span-20) in conjunction with surface-active ionic liquids (SAILs) to create novel microemulsion systems. A study published in ACS Sustainable Chemistry & Engineering investigated these systems as potential carriers for sparingly soluble drugs.
The research found that mannitan monolaurate effectively functioned as a cosurfactant alongside SAILs in isopropyl myristate-based microemulsions. These formulations demonstrated excellent capability for solubilizing poorly water-soluble drugs, including celecoxib, acyclovir, methotrexate, and dantrolene sodium .
Biocompatibility Research
Research into the biocompatibility of mannitan monolaurate-containing formulations has yielded promising results. In vitro cytotoxicity studies using three-dimensional reconstructed human epidermis models showed that microemulsions containing mannitan monolaurate as a cosurfactant maintained high cell viability (94%), comparable to conventional surfactant systems (96%) at the same concentration levels .
These findings suggest that mannitan monolaurate-based systems may offer viable alternatives to conventional surfactants in pharmaceutical and cosmetic formulations, particularly for applications requiring enhanced biocompatibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume